

Structure Elucidation of 1-(3-Amino-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(3-Amino-4-methylphenyl)ethanone
Cat. No.:	B099372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **1-(3-Amino-4-methylphenyl)ethanone**. The document details the key physicochemical properties and predicted spectroscopic data essential for the unambiguous identification and characterization of this compound. Methodologies for the key analytical techniques are also provided.

Physicochemical Properties

The fundamental physical and chemical properties of **1-(3-Amino-4-methylphenyl)ethanone** are summarized in the table below. These properties are crucial for its handling, purification, and use in further synthetic applications.

Property	Value
IUPAC Name	1-(3-Amino-4-methylphenyl)ethanone
Molecular Formula	C ₉ H ₁₁ NO
Molecular Weight	149.19 g/mol
Appearance	Expected to be a solid
CAS Number	39849-33-9

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for **1-(3-Amino-4-methylphenyl)ethanone**. While experimental spectra for this specific isomer are not readily available in public databases, the predicted data is based on the analysis of its chemical structure and comparison with isomers and related compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm) for the protons of **1-(3-Amino-4-methylphenyl)ethanone** are presented below.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Acetyl group (-COCH ₃)	~2.5	Singlet (s)	3H
Aromatic Methyl (-CH ₃)	~2.2	Singlet (s)	3H
Amino group (-NH ₂)	~3.5 - 4.5 (broad)	Singlet (s)	2H
Aromatic H (position 5)	~6.7	Doublet (d)	1H
Aromatic H (position 2)	~7.1	Singlet (s)	1H
Aromatic H (position 6)	~7.2	Doublet (d)	1H

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts (δ) in ppm for the carbon atoms of **1-(3-Amino-4-methylphenyl)ethanone** are listed below.

Carbon Assignment	Predicted Chemical Shift (ppm)
Acetyl group (-COCH ₃)	~26
Aromatic Methyl (-CH ₃)	~17
Aromatic C-4	~125
Aromatic C-5	~115
Aromatic C-6	~130
Aromatic C-1	~135
Aromatic C-2	~118
Aromatic C-3	~145
Carbonyl Carbon (>C=O)	~198

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic absorption bands for **1-(3-Amino-4-methylphenyl)ethanone** are summarized below.

Functional Group	Predicted Absorption Range (cm ⁻¹)
N-H Stretch (Amino)	3300 - 3500 (two bands)
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic)	2850 - 3000
C=O Stretch (Ketone)	1670 - 1690
C=C Stretch (Aromatic)	1550 - 1650
C-N Stretch (Aromatic)	1250 - 1350

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-(3-Amino-4-methylphenyl)ethanone**, the following is expected:

Parameter	Predicted Value (m/z)
Molecular Ion $[M]^+$	149.0840
Major Fragments	134, 106, 77

The major expected fragmentation would be the loss of the methyl group from the acetyl moiety ($[M-15]^+$) leading to a peak at m/z 134.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR.
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

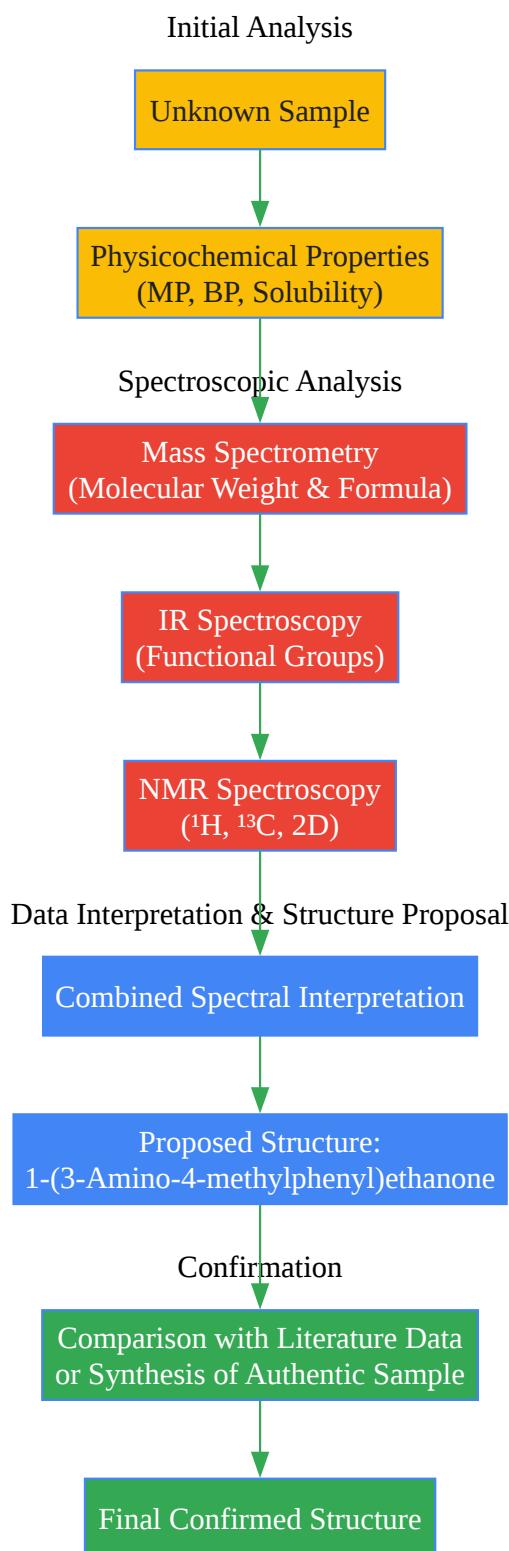
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Data Acquisition (Electron Ionization - EI for GC-MS):

- Introduce the sample into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, such as **1-(3-Amino-4-methylphenyl)ethanone**.



[Click to download full resolution via product page](#)

Structure Elucidation Workflow

- To cite this document: BenchChem. [Structure Elucidation of 1-(3-Amino-4-methylphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099372#structure-elucidation-of-1-3-amino-4-methylphenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com